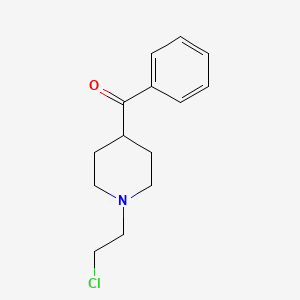
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chloroethyl and benzoyl groups in this compound makes it a unique and valuable molecule in various scientific and industrial applications.
准备方法
The synthesis of (1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone typically involves the reaction of piperidine with 2-chloroethyl chloride and benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Synthetic Route:
Starting Materials: Piperidine, 2-chloroethyl chloride, benzoyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with 2-chloroethyl chloride to form 1-(2-chloroethyl)piperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted piperidine derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in amines or alcohols.
科学研究应用
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of biological processes. The benzoyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Molecular Targets and Pathways:
Proteins: The compound can modify cysteine residues in proteins, affecting their function.
DNA: It can alkylate DNA bases, leading to the disruption of DNA replication and transcription.
相似化合物的比较
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Both compounds contain a chloroethyl group, but CCNU has a nitrosourea moiety, making it a potent alkylating agent used in cancer therapy.
Carmustine: Another chloroethyl-containing compound used in chemotherapy. It forms DNA cross-links, preventing DNA replication.
Chlorambucil: A nitrogen mustard derivative with a chloroethyl group, used as an anticancer agent.
Uniqueness: this compound is unique due to its combination of the piperidine ring, chloroethyl group, and benzoyl group, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C14H18ClNO |
|---|---|
分子量 |
251.75 g/mol |
IUPAC 名称 |
[1-(2-chloroethyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H18ClNO/c15-8-11-16-9-6-13(7-10-16)14(17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI 键 |
LZFQPFGGUFULHI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


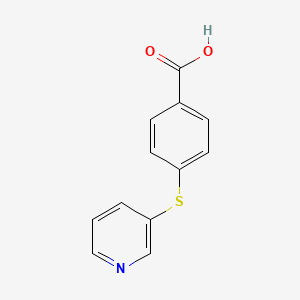
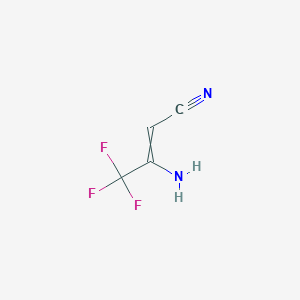
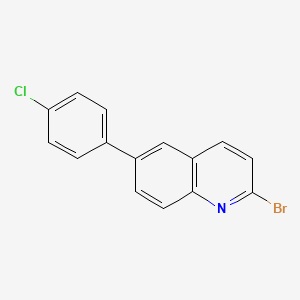
![3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B8380304.png)

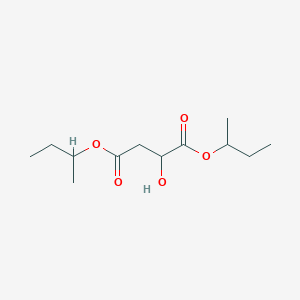

![(1-{[(2-Chloro-4-pyrimidinyl)oxy]methyl}cyclobutyl)methanol](/img/structure/B8380329.png)
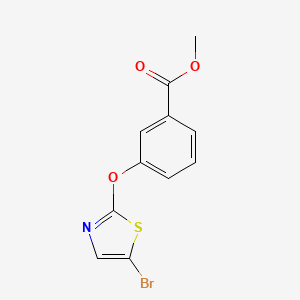

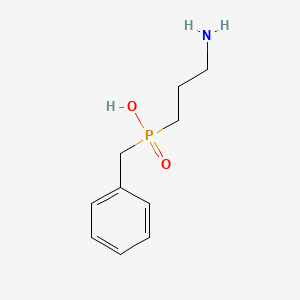
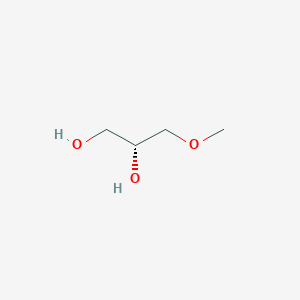
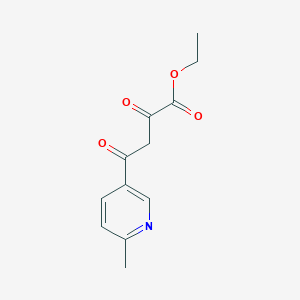
![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B8380366.png)
